3,4-Diaminobenzoic acid hydrochloride

Catalog No.
S3394058
CAS No.
1571-68-2
M.F
C7H9ClN2O2
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diaminobenzoic acid hydrochloride

CAS Number

1571-68-2

Product Name

3,4-Diaminobenzoic acid hydrochloride

IUPAC Name

3,4-diaminobenzoic acid;hydrochloride

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,8-9H2,(H,10,11);1H

InChI Key

QACHEAFEHPVJER-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)N.Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N.Cl

3,4-Diaminobenzoic acid hydrochloride has the chemical formula C7H9ClN2O2 and a molecular weight of 176.62 g/mol. It appears as a white to off-white crystalline powder with a melting point of approximately 215°C . This compound is soluble in water at a concentration of about 2.2 g/L at 20°C . As a derivative of benzoic acid, it features two amino groups located at the 3 and 4 positions of the benzene ring.

  • Quinoxalines and Benzimidazoles: 3,4-Diaminobenzoic acid can undergo cyclocondensation reactions to form quinoxalines and benzimidazoles []. These nitrogen-containing heterocycles are valuable in medicinal chemistry due to their diverse biological activities. Quinoxalines exhibit anti-tumor and anti-bacterial properties, while benzimidazoles have been shown to be effective against fungal and parasitic infections as well as some autoimmune diseases [].

  • Cyclocondensation Reactions: It can react to form quinoxalines and benzimidazoles through cyclocondensation processes .
  • Redox Reactions: The compound acts as a redox label in electrochemical applications, which can be useful in sensor technologies .
  • Acylation and Alkylation: The amino groups can participate in acylation or alkylation reactions, making it versatile for further chemical modifications.

3,4-Diaminobenzoic acid hydrochloride exhibits several biological activities:

  • Antimicrobial Properties: It has shown potential antibacterial activity against various strains of bacteria.
  • Antioxidant Activity: The compound possesses antioxidant properties that may help in mitigating oxidative stress in biological systems .
  • Pharmacological

The synthesis of 3,4-diaminobenzoic acid hydrochloride can be achieved through several methods:

  • Reduction of Nitro Compounds: One common method involves the reduction of 3,4-dinitrobenzoic acid using reducing agents such as iron or tin in acidic conditions.
  • Direct Amination: Another approach is through direct amination of benzoic acid derivatives using ammonia or amines under specific catalytic conditions.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the free base with hydrochloric acid in an aqueous solution.

3,4-Diaminobenzoic acid hydrochloride finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.
  • Dyes and Pigments: Employed in dye manufacturing due to its chromophoric properties.
  • Research: Utilized in biochemical research for studying enzyme interactions and metabolic pathways.

Research on the interactions of 3,4-diaminobenzoic acid hydrochloride includes:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its pharmacokinetics and bioavailability.
  • Enzyme Inhibition: Studies have shown that it may inhibit certain enzymes involved in metabolic pathways, which could be relevant for drug design .

Several compounds share structural similarities with 3,4-diaminobenzoic acid hydrochloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-Aminobenzoic AcidC7H7N1O2Contains only one amino group.
4-Aminobenzoic AcidC7H7N1O2Amino group located only at the para position.
3-Aminobenzoic AcidC7H7N1O2Amino group located only at the meta position.
3,5-Diaminobenzoic AcidC7H9N2O2Contains amino groups at both meta positions.

Uniqueness Highlights

3,4-Diaminobenzoic acid hydrochloride is unique due to its dual amino substituents positioned ortho to each other on the benzene ring. This configuration enhances its reactivity and biological activity compared to other aminobenzoic acids that possess either one or two amino groups at different positions.

Dates

Last modified: 08-19-2023

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